2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide
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Overview
Description
2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide typically involves the condensation of pyrazole derivatives with appropriate amines and allyl compounds. One common synthetic route involves the reaction of 1H-pyrazole with 2-bromo-1-propanamine under basic conditions to form the intermediate 2-(1H-pyrazol-1-yl)propan-2-amine. This intermediate is then reacted with allyl isocyanate to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the amide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, triggering signaling cascades that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-1-carboxamide: Another pyrazole derivative with similar structural features.
2-(1H-Pyrazol-1-yl)ethanamine: A related compound with a shorter alkyl chain.
N-allyl-1H-pyrazole-1-carboxamide: A compound with an allyl group attached to the pyrazole ring.
Uniqueness
2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the allyl group allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C12H20N4O |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-prop-2-enyl-2-(1-pyrazol-1-ylpropan-2-ylamino)propanamide |
InChI |
InChI=1S/C12H20N4O/c1-4-6-13-12(17)11(3)15-10(2)9-16-8-5-7-14-16/h4-5,7-8,10-11,15H,1,6,9H2,2-3H3,(H,13,17) |
InChI Key |
OLFUQTUQUCYXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=N1)NC(C)C(=O)NCC=C |
Origin of Product |
United States |
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